molecular formula C6H9IO B14337295 5-Hexyn-1-ol, 6-iodo- CAS No. 106335-92-6

5-Hexyn-1-ol, 6-iodo-

Cat. No.: B14337295
CAS No.: 106335-92-6
M. Wt: 224.04 g/mol
InChI Key: MNEUMBNKHDDMOG-UHFFFAOYSA-N
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Description

5-Hexyn-1-ol, 6-iodo-: is an organic compound with the molecular formula C6H9IO It is a derivative of 5-Hexyn-1-ol, where an iodine atom is attached to the sixth carbon in the hexynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Hexyn-1-ol, 6-iodo- typically involves the iodination of 5-Hexyn-1-ol. One common method is the reaction of 5-Hexyn-1-ol with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate. This intermediate is then treated with sodium iodide in acetone under reflux conditions to yield 5-Hexyn-1-ol, 6-iodo- .

Industrial Production Methods:

While specific industrial production methods for 5-Hexyn-1-ol, 6-iodo- are not well-documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely be optimized for yield and purity, with considerations for cost and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Hexyn-1-ol, 6-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The hydroxyl group in 5-Hexyn-1-ol, 6-iodo- can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction Reactions: The triple bond in the hexynyl chain can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.

    Oxidation: PCC in dichloromethane, room temperature; KMnO4 in aqueous solution, elevated temperature.

    Reduction: Hydrogen gas with Pd/C catalyst, room temperature and pressure.

Major Products:

    Substitution: Various substituted hexyn-1-ol derivatives.

    Oxidation: Hexynal (aldehyde) or hexynoic acid (carboxylic acid).

    Reduction: Hexen-1-ol or hexan-1-ol.

Mechanism of Action

The mechanism of action of 5-Hexyn-1-ol, 6-iodo- primarily involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can participate in substitution reactions, while the triple bond can undergo addition and reduction reactions. These chemical transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in synthesis and modification of other molecules .

Comparison with Similar Compounds

Uniqueness:

5-Hexyn-1-ol, 6-iodo- is unique due to the presence of both the iodine atom and the hydroxyl group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds.

Properties

IUPAC Name

6-iodohex-5-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUMBNKHDDMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC#CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457980
Record name 5-Hexyn-1-ol, 6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106335-92-6
Record name 5-Hexyn-1-ol, 6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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